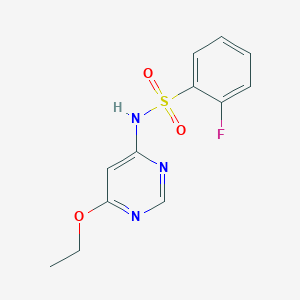

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O3S/c1-2-19-12-7-11(14-8-15-12)16-20(17,18)10-6-4-3-5-9(10)13/h3-8H,2H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTFGNJUJBUVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide typically involves the reaction of 6-ethoxypyrimidine with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and hydrolyzed products with hydroxyl groups replacing the ethoxy group.

Scientific Research Applications

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide with analogous sulfonamides, focusing on structural variations, synthetic methodologies, and physicochemical properties.

Substituent Effects on Heterocyclic Cores

- Pyrimidine vs. Quinoline Derivatives: describes N-[4-(3-chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide, which features a quinoline core with ethoxy and sulfonamide substituents. The quinoline system’s extended aromaticity may enhance π-π stacking interactions compared to pyrimidine, but the larger size could reduce solubility. The ethoxy group’s placement at position 7 (quinoline) versus position 6 (pyrimidine) may alter spatial orientation in biological targets .

- Pyrimidine vs. Anthraquinone/Xanthone Derivatives: Compounds such as N-(3,4-dihydroxy-9,10-dioxo-anthracen-2-yl)-2-fluorobenzenesulfonamide (9g) () and N-(1,8-dihydroxy-9-oxo-xanthen-3-yl)-2-fluorobenzenesulfonamide (9d) () incorporate bulky polycyclic systems. These structures likely exhibit reduced membrane permeability compared to the pyrimidine-based target compound but may show higher affinity for planar binding pockets (e.g., DNA topoisomerases) .

Substituent Position and Electronic Effects

- In contrast, para-fluorinated analogs (e.g., 9f in ) may offer better rotational freedom for target engagement .

- Ethoxy vs. Alkylamino Groups: The ethoxy group in the target compound contrasts with tert-butylamino groups in 3f ().

Physicochemical Properties

A comparative table of key properties is provided below:

Biological Activity

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide features a pyrimidine ring substituted with an ethoxy group and a fluorinated benzene sulfonamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular proliferation and metabolism. Notably, sulfonamides are known to interfere with the folate synthesis pathway in bacteria, which suggests potential antimicrobial properties. Additionally, the fluorinated aromatic ring may enhance lipophilicity, allowing for better membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide exhibit significant antimicrobial properties. For instance, studies on fluorinated sulfonamides have shown promising results against various bacterial strains. The mechanism typically involves inhibition of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis.

Anticancer Potential

Recent investigations into the anticancer potential of N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide have shown that it may inhibit the growth of cancer cells through multiple pathways:

- Inhibition of Glycolysis : Similar compounds have been reported to inhibit glycolytic enzymes, which are upregulated in many cancers, including glioblastoma multiforme (GBM). This inhibition can lead to reduced energy production in tumor cells, inducing apoptosis .

- Tyrosinase Inhibition : The compound may also exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase has implications for skin-related conditions and pigmentation disorders .

In Vitro Studies

In vitro assays have demonstrated that N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide exhibits cytotoxic effects against various cancer cell lines. For example, studies conducted on B16F10 melanoma cells showed that the compound could reduce cell viability significantly at certain concentrations without inducing cytotoxicity at lower doses .

Table 1: Summary of Biological Activities

| Activity | Target | Effect | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Dihydropteroate synthase | Inhibition | 10 - 20 |

| Anticancer (GBM) | Glycolytic enzymes | Apoptosis induction | 5 - 15 |

| Tyrosinase inhibition | Tyrosinase | Reduced melanin production | 3 - 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.